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Compound of Interest

Compound Name: Clove 3

Cat. No.: B600507

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Clove 3," identified as 5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-
(hydroxymethyl)oxan-2-yljchromen-4-one, belongs to the chromone C-glycoside class of
natural products. Chromone scaffolds are recognized for their diverse pharmacological
activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The C-glycosidic
linkage in Clove 3 enhances its stability against enzymatic degradation compared to O-
glycosides, making it an attractive scaffold for drug discovery and development. These
application notes provide a detailed protocol for the synthesis of Clove 3 derivatives, along with
a summary of their biological activities.

Data Presentation
Table 1: Synthesis Yields of Chromone Derivatives
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6-bromo 3- Antibacterial
MIC 20 pg/mL [1]
formylchromone (UPEC)
6-chloro 3- Antibacterial
MIC 20 pg/mL [1]
formylchromone (UPEC)
3-formyl 6- ) ]
) ch Antibacterial MIC 50 La/mL 1
isopropylchromo m
propy (UPEC) Hg
ne
Topoisomerase |
Chromone 11b o IC50 1.46 pM 2]
Inhibition
Topoisomerase |
Chromone 11c o IC50 6.16 uM [2]
Inhibition
Cytotoxicity (KB
Chromone 11c IC50 73.32 uM [2]
cells)
Cytotoxicity
Chromone 11c IC50 36.79 uM [2]
(NCI-H187 cells)
8-[C-B-D-[2-O-
(E)-
cinnamoyl]glucop ]
) ) Equivalent to
yranosyl]-2- Anti- In vivo mouse ]
) hydrocortisone at  [3][4]
[(R)-2- inflammatory ear edema
200 p glear
hydroxypropyl]-7-
methoxy-5-
methylchromone
Macrolobin (5,7-
dihydroxychromo  Acetylcholinester
o IC50 0.8 uM [5]
ne-3a-D-C- ase Inhibition
glucoside)
Uncinoside A Anti-RSV IC50 6.9 pg/mL [5]
Uncinoside B Anti-RSV IC50 1.3 pg/mL [5]

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubmed.ncbi.nlm.nih.gov/37922697/
https://pubmed.ncbi.nlm.nih.gov/37922697/
https://pubmed.ncbi.nlm.nih.gov/37922697/
https://pubmed.ncbi.nlm.nih.gov/23030699/
https://pubmed.ncbi.nlm.nih.gov/23030699/
https://pubmed.ncbi.nlm.nih.gov/23030699/
https://pubmed.ncbi.nlm.nih.gov/23030699/
https://pubmed.ncbi.nlm.nih.gov/8778246/
https://scholars.uthscsa.edu/en/publications/antiinflammatory-c-glucosyl-chromone-from-aloe-barbadensis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704703/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocols

A plausible synthetic route for Clove 3 derivatives involves the initial synthesis of the chromone
aglycone, 5,7-dihydroxy-2-methylchromone, followed by a regioselective C-glycosylation at the
C-8 position. An alternative and often more effective strategy involves the C-glycosylation of a
suitable precursor, 2,4,6-trihydroxyacetophenone, followed by the construction of the chromone
ring. The latter approach often provides better control over regioselectivity.

Protocol 1: Synthesis of 5,7-Dihydroxy-2-
methylchromone (Noreugenin)

This protocol outlines the synthesis of the aglycone of Clove 3.

Step 1: Protection of 2,4,6-trihydroxyacetophenone

Dissolve 2,4,6-trihydroxyacetophenone (1 eq.) in dry acetone.

Add anhydrous potassium carbonate (4 eq.) and benzyl chloride (3.5 eq.).

Reflux the mixture for 24 hours.

Filter the reaction mixture and evaporate the solvent.

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2,4,6-
tris(benzyloxy)acetophenone.

Step 2: Condensation and Cyclization

To a solution of 2,4,6-tris(benzyloxy)acetophenone (1 eq.) in anhydrous toluene, add sodium
hydride (1.2 eq.) at O °C.

Add ethyl acetate (1.5 eq.) and stir the mixture at room temperature for 12 hours.

Quench the reaction with dilute HCI| and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.
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Dissolve the crude product in glacial acetic acid and add a catalytic amount of concentrated
sulfuric acid.

Heat the mixture at 100 °C for 2 hours.

Pour the reaction mixture into ice water and collect the precipitate.

Purify by recrystallization or column chromatography to obtain 5,7-bis(benzyloxy)-2-
methylchromone.

Step 3: Deprotection

Dissolve 5,7-bis(benzyloxy)-2-methylchromone (1 eq.) in a mixture of ethanol and ethyl
acetate.

Add 10% Pd/C (catalytic amount).

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 5,7-dihydroxy-2-
methylchromone.

Protocol 2: Proposed Synthesis of Clove 3 via C-
Glycosylation of a Phloroacetophenone Precursor

This protocol describes a plausible route to Clove 3, leveraging a regio- and stereoselective O-

to C-glycosyl rearrangement.[6]

Step 1: O-Glycosylation of a Protected Phloroacetophenone

Prepare a suitably protected phloroacetophenone derivative, for instance, 2,4-
bis(benzyloxy)-6-hydroxyacetophenone.

Dissolve the protected acetophenone (1 eq.) and tetra-O-acetyl-a-D-glucopyranosyl bromide
(1.2 eq.) in a dry, non-polar solvent such as dichloromethane.

Add a silver carbonate or silver oxide promoter (1.5 eq.).
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« Stir the reaction mixture at room temperature in the dark for 24-48 hours.

» Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and
concentrate the filtrate.

» Purify the residue by column chromatography to yield the O-glycoside.

Step 2: O- to C-Glycosyl Rearrangement

Dissolve the purified O-glycoside in a suitable solvent like acetonitrile.

e Add a Lewis acid catalyst, such as boron trifluoride etherate (BFs-OEt2), at a low temperature
(e.g., -40 °C).

 Allow the reaction to warm to room temperature and stir for several hours.
e The rearrangement is driven by the thermodynamic stability of the C-glycoside.

e Quench the reaction with saturated sodium bicarbonate solution and extract the product with
ethyl acetate.

» Purify by column chromatography to isolate the C-8 glycosylated phloroacetophenone
derivative.

Step 3: Chromone Ring Formation

o Condense the C-glycosylated phloroacetophenone (1 eq.) with a suitable C2-synthon. For
the 2-methyl group, N,N-dimethylacetamide dimethyl acetal can be used.

o Heat the mixture in a high-boiling solvent such as pyridine or DMF.

» Acid-catalyzed cyclization (e.g., with HCI in ethanol) will yield the protected Clove 3
derivative.

Step 4: Deprotection

* Remove the benzyl protecting groups by catalytic hydrogenation (10% Pd/C, Hz) as
described in Protocol 1, Step 3.
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» Remove the acetyl protecting groups from the sugar moiety by Zemplén deacetylation
(catalytic sodium methoxide in methanol).

¢ Neutralize the reaction with an acidic resin and concentrate to obtain Clove 3.

Mandatory Visualizations
Synthetic Pathway for Clove 3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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